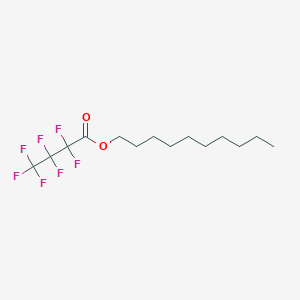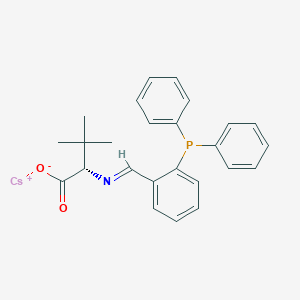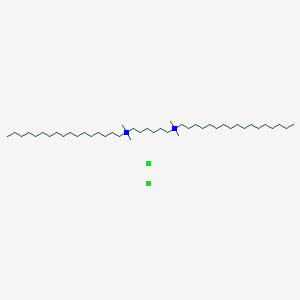
N1,N6-Diheptadecyl-N1,N1,N6,N6-tetramethylhexane-1,6-diaminium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1,N6-Diheptadecyl-N1,N1,N6,N6-tetramethylhexane-1,6-diaminium chloride: is a quaternary ammonium compound. These types of compounds are known for their surfactant properties, which make them useful in a variety of applications, including detergents, disinfectants, and fabric softeners. The structure of this compound includes a hexane backbone with two heptadecyl chains and four methyl groups attached to the nitrogen atoms, making it a highly hydrophobic molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N6-Diheptadecyl-N1,N1,N6,N6-tetramethylhexane-1,6-diaminium chloride typically involves the quaternization of N1,N6-diheptadecyl-N1,N1,N6,N6-tetramethylhexane-1,6-diamine. This can be achieved by reacting the diamine with an alkyl halide, such as methyl chloride, under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
-
Step 1: : Preparation of N1,N6-diheptadecyl-N1,N1,N6,N6-tetramethylhexane-1,6-diamine.
- React 1,6-hexanediamine with heptadecyl bromide in the presence of a base like sodium hydroxide.
- The reaction is typically conducted in a solvent such as tetrahydrofuran (THF) at room temperature.
-
Step 2: : Quaternization to form this compound.
- React the resulting diamine with methyl chloride.
- This step is carried out in an inert atmosphere, often using a solvent like chloroform.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk handling: of reactants.
Continuous flow reactors: to maintain consistent reaction conditions.
Purification steps: such as recrystallization or distillation to ensure high purity of the final product.
化学反应分析
Types of Reactions
N1,N6-Diheptadecyl-N1,N1,N6,N6-tetramethylhexane-1,6-diaminium chloride can undergo several types of chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted with other anions, such as bromide or iodide, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, although these reactions are less common due to the stability of the quaternary ammonium structure.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, breaking down into its constituent amines and alkyl halides.
Common Reagents and Conditions
Substitution: Silver nitrate (AgNO3) can be used to replace the chloride ion with a nitrate ion.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used, although this is rare.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) can facilitate hydrolysis.
Major Products Formed
Substitution: Formation of N1,N6-Diheptadecyl-N1,N1,N6,N6-tetramethylhexane-1,6-diaminium nitrate.
Hydrolysis: Formation of N1,N6-diheptadecyl-N1,N1,N6,N6-tetramethylhexane-1,6-diamine and methyl chloride.
科学研究应用
N1,N6-Diheptadecyl-N1,N1,N6,N6-tetramethylhexane-1,6-diaminium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membranes due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems, particularly in targeting hydrophobic drugs.
Industry: Utilized in the formulation of disinfectants and antiseptics due to its antimicrobial properties.
作用机制
The mechanism of action of N1,N6-Diheptadecyl-N1,N1,N6,N6-tetramethylhexane-1,6-diaminium chloride primarily involves its interaction with cell membranes. The compound disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This makes it effective as an antimicrobial agent. The molecular targets include the phospholipids in the cell membrane, and the pathways involved are those related to membrane integrity and function.
相似化合物的比较
Similar Compounds
- N1,N6-Didodecyl-N1,N1,N6,N6-tetramethylhexane-1,6-diaminium bromide
- N1,N6-Didecyl-N1,N1,N6,N6-tetramethylhexane-1,6-diaminium bromide
- N1,N1,N6,N6-Tetramethylhexane-1,6-diamine dihydrochloride
Uniqueness
N1,N6-Diheptadecyl-N1,N1,N6,N6-tetramethylhexane-1,6-diaminium chloride is unique due to its longer heptadecyl chains, which enhance its hydrophobicity and surfactant properties. This makes it more effective in applications requiring strong interaction with hydrophobic surfaces or molecules, such as in drug delivery systems and industrial disinfectants.
属性
分子式 |
C44H94Cl2N2 |
|---|---|
分子量 |
722.1 g/mol |
IUPAC 名称 |
heptadecyl-[6-[heptadecyl(dimethyl)azaniumyl]hexyl]-dimethylazanium;dichloride |
InChI |
InChI=1S/C44H94N2.2ClH/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37-41-45(3,4)43-39-35-36-40-44-46(5,6)42-38-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2;;/h7-44H2,1-6H3;2*1H/q+2;;/p-2 |
InChI 键 |
BUEFGMRUPWBDGD-UHFFFAOYSA-L |
规范 SMILES |
CCCCCCCCCCCCCCCCC[N+](C)(C)CCCCCC[N+](C)(C)CCCCCCCCCCCCCCCCC.[Cl-].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Bicyclo[1.1.1]pentanylmethanediol](/img/structure/B12843552.png)
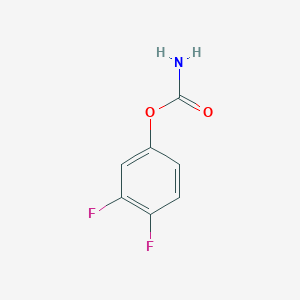
![2,9-Diazaspiro[5.5]undecan-3-one](/img/structure/B12843571.png)
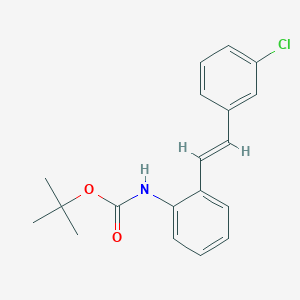
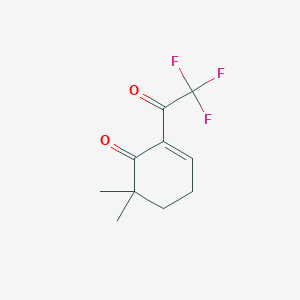
![[(E)-(4,6-dichloro-2-methylsulfanylpyrimidin-5-yl)methylideneamino] 3-(trifluoromethyl)benzoate](/img/structure/B12843581.png)
![5-(Piperazin-1-yl)imidazo[1,2-a]pyridine](/img/structure/B12843608.png)


![3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid hydrochloride](/img/structure/B12843617.png)
